molecular formula C12H14ClN3OS2 B2371549 N-[5-(2-amino-1,3-thiazol-4-yl)-2-(methylsulfanyl)phenyl]acetamide hydrochloride CAS No. 1049765-85-6

N-[5-(2-amino-1,3-thiazol-4-yl)-2-(methylsulfanyl)phenyl]acetamide hydrochloride

Cat. No.: B2371549
CAS No.: 1049765-85-6
M. Wt: 315.83
InChI Key: SSJJNYNZDLTIAR-UHFFFAOYSA-N
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Description

N-[5-(2-amino-1,3-thiazol-4-yl)-2-(methylsulfanyl)phenyl]acetamide hydrochloride is a compound that features a thiazole ring, which is a versatile heterocyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-amino-1,3-thiazol-4-yl)-2-(methylsulfanyl)phenyl]acetamide hydrochloride typically involves the formation of the thiazole ring followed by functionalization to introduce the amino and methylsulfanyl groups. One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an ester intermediate, which is then further reacted to form the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the pure hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-amino-1,3-thiazol-4-yl)-2-(methylsulfanyl)phenyl]acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-[5-(2-amino-1,3-thiazol-4-yl)-2-(methylsulfanyl)phenyl]acetamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(2-amino-1,3-thiazol-4-yl)-2-(methylsulfanyl)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the blocking of receptor signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.

    Sulfur drugs: Thiazole derivatives used as antibiotics.

    Biocides and fungicides: Thiazole compounds used in agriculture.

Uniqueness

N-[5-(2-amino-1,3-thiazol-4-yl)-2-(methylsulfanyl)phenyl]acetamide hydrochloride is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Its combination of an amino group, a methylsulfanyl group, and a thiazole ring makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[5-(2-amino-1,3-thiazol-4-yl)-2-methylsulfanylphenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS2.ClH/c1-7(16)14-9-5-8(3-4-11(9)17-2)10-6-18-12(13)15-10;/h3-6H,1-2H3,(H2,13,15)(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJJNYNZDLTIAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C2=CSC(=N2)N)SC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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